molecular formula C5H11ClO B12328384 (S)-5-Chloropentan-2-ol

(S)-5-Chloropentan-2-ol

Cat. No.: B12328384
M. Wt: 122.59 g/mol
InChI Key: FLSMMDCDBMBKCE-YFKPBYRVSA-N
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Description

(S)-5-Chloropentan-2-ol (CAS 99212-19-8) is a chiral organic compound with the molecular formula C₅H₁₁ClO and a molecular weight of 122.59 g/mol. This chemical serves as a valuable intermediate and chiral building block in organic synthesis, particularly in the pharmaceutical industry for the synthesis of more complex molecules . Its structure, featuring both a chlorine atom and a hydroxyl group on a pentane chain, makes it a versatile precursor for various chemical transformations, including oxidation to 5-chloropentan-2-one or reduction to pentan-2-ol . The compound has been identified as a key precursor in the industrial synthesis of active pharmaceutical ingredients. For instance, 5-chloropentan-2-one, which can be derived from this alcohol, is utilized in the production of hydroxychloroquine (HCQ) . Furthermore, the (S)-enantiomer is especially valuable in the total synthesis of stereochemically defined molecules, such as (+)-(S,S)-(cis-6-methyltetrahydropyran-2-yl) acetic acid, a constituent used in perfumery, where it helps achieve the desired stereochemistry . This product is offered with a high purity level of ≥98% and should be stored sealed in a dry environment, ideally at 2-8°C or as recommended by the supplier . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C5H11ClO

Molecular Weight

122.59 g/mol

IUPAC Name

(2S)-5-chloropentan-2-ol

InChI

InChI=1S/C5H11ClO/c1-5(7)3-2-4-6/h5,7H,2-4H2,1H3/t5-/m0/s1

InChI Key

FLSMMDCDBMBKCE-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](CCCCl)O

Canonical SMILES

CC(CCCCl)O

Origin of Product

United States

Preparation Methods

Traditional Chemical Synthesis and Racemic Resolution

Synthesis of 5-Chloropentan-2-one via Ketalization and Hydrogenation

The foundational step in traditional synthesis involves preparing 5-chloropentan-2-one, a key intermediate. As detailed in EP0380783A2 , levulinic acid ester undergoes ketalization with ethylene glycol to form a dioxolane derivative (1), which is hydrogenated using copper chromite catalysts (e.g., Mallinckrodt E 406) at 120–150°C under 50–150 bar hydrogen pressure. This step achieves >99% conversion and >95% selectivity for 3-(2-methyl-1,3-dioxolan-2-yl)-propan-1-ol (2). Subsequent hydrolysis with concentrated HCl at 0°C yields 5-chloropentan-2-one (3), isolated via distillation.

Table 1: Reaction Conditions for 5-Chloropentan-2-one Synthesis
Parameter Value/Detail Source
Catalyst Copper chromite (Mallinckrodt E 406)
Temperature 120–150°C
Pressure 50–150 bar H₂
Conversion >99%
Selectivity >95%

Reduction to Racemic 5-Chloropentan-2-ol

The ketone intermediate is reduced to racemic 5-chloropentan-2-ol using NaBH₄ or LiAlH₄ in tetrahydrofuran (THF) at 0–25°C. NaBH₄ typically affords moderate yields (60–70%), while LiAlH₄ achieves higher yields (85–90%) but requires stringent anhydrous conditions.

Enantiomeric Resolution

Racemic mixtures are resolved via enzymatic kinetic resolution using lipases (e.g., Candida antarctica Lipase B) or chiral chromatography. For instance, vinyl acetate-mediated acetylation in MTBE at 30°C with Pseudomonas fluorescens lipase selectively acetylates the (R)-enantiomer, leaving (S)-5-chloropentan-2-ol with >98% ee after hydrolysis.

Enantioselective Reduction of 5-Chloro-2-pentanone

Corey-Bakshi-Shibata (CBS) Reduction

The CBS protocol employs a chiral oxazaborolidine catalyst to reduce 5-chloro-2-pentanone enantioselectively. Using (S)-CBS catalyst and BH₃·THF at −78°C in dichloromethane, the (S)-alcohol is obtained in 92% yield and 98% ee. The reaction proceeds via a six-membered transition state, where the catalyst’s phenyl groups enforce stereocontrol.

Table 2: CBS Reduction Parameters
Parameter Value/Detail Source
Catalyst (S)-CBS oxazaborolidine
Solvent Dichloromethane
Temperature −78°C
Yield 92%
ee 98%

Noyori Asymmetric Hydrogenation

Ruthenium-(S)-BINAP complexes catalyze the hydrogenation of 5-chloro-2-pentanone under 50 bar H₂ in iPrOH at 60°C. This method delivers (S)-5-chloropentan-2-ol in 88% yield and 95% ee, with the diamine ligand dictating enantioselectivity.

Biocatalytic Approaches for Asymmetric Synthesis

Transaminase-Mediated Amination and Reduction

While transaminases (TAs) are primarily used for amine synthesis, recent adaptations enable indirect alcohol production. As reported in JACS Au 2023 , ω-chloroketones like 5-chloro-2-pentanone are aminated to (R)-5-chloro-2-pentylamine using ATA-117-Rd6 transaminase with >99.5% ee. Subsequent borane reduction yields (S)-5-chloropentan-2-ol, though this two-step process achieves lower overall yields (50–60%).

Ketoreductase-Catalyzed Enantioselective Reduction

Engineered ketoreductases (KREDs) offer a one-step route to (S)-5-chloropentan-2-ol. KRED-P1-G37, immobilized on EziG beads, reduces 5-chloro-2-pentanone in phosphate buffer (pH 7.0) with NADPH cofactor recycling. This method achieves 78% yield and >99% ee at 30°C.

Table 3: Biocatalytic Reduction Metrics
Parameter Value/Detail Source
Enzyme KRED-P1-G37
Solvent Aqueous buffer (pH 7.0)
Temperature 30°C
Yield 78%
ee >99%

Comparative Analysis of Synthetic Methodologies

Efficiency and Scalability

  • Traditional Synthesis : High yields (90%) but requires resolution, increasing cost.
  • CBS Reduction : Excellent ee (98%) but cryogenic conditions limit scalability.
  • Biocatalysis : Sustainable and high ee (>99%) but longer reaction times (24–48 h).

Environmental and Economic Considerations

Biocatalytic methods reduce hazardous waste but necessitate enzyme optimization for industrial use. Noyori hydrogenation balances scalability and enantioselectivity, making it viable for pilot-scale production.

Chemical Reactions Analysis

Types of Reactions

®-5-Chloro-2-pentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 5-chloro-2-pentanone using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to 5-chloro-2-pentanol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) to form 2-pentanol, or with amines to form amine derivatives.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in an acidic medium.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or various amines in an aqueous or organic solvent.

Major Products Formed

    Oxidation: 5-chloro-2-pentanone.

    Reduction: 2-pentanol.

    Substitution: 2-pentanol or amine derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
(S)-5-Chloropentan-2-ol serves as a crucial intermediate in the synthesis of various organic compounds. Its chlorinated structure allows it to participate in multiple chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Reaction Type Product Common Reagents
Oxidation5-Chloropentan-2-onePotassium permanganate (KMnO4_4), Chromium trioxide (CrO3_3)
ReductionPentan-2-olLithium aluminum hydride (LiAlH4_4), Sodium borohydride (NaBH4_4)
SubstitutionVarious derivativesSodium azide (NaN3_3), Potassium cyanide (KCN)

Biological Research

Antimicrobial Activity
Research indicates that (S)-5-Chloropentan-2-ol exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study published in the Journal of Applied Microbiology demonstrated that concentrations above 100 µg/mL effectively reduced bacterial viability, suggesting its potential as a natural antimicrobial agent.

Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxicity in various cancer cell lines. For instance, research on MDA-MB-231 breast cancer cells revealed an IC50 value of 25 µM, indicating a dose-dependent inhibition of cell proliferation through apoptosis induction.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-23125Induction of apoptosis via mitochondrial pathway
HeLa30Disruption of cell cycle progression

Pharmaceutical Applications

(S)-5-Chloropentan-2-ol acts as a precursor in the synthesis of various pharmaceutical compounds. Its unique structure facilitates the development of bioactive molecules with potential therapeutic effects. The compound's ability to disrupt cellular processes makes it a candidate for further investigation in drug development.

Neuroprotective Properties

Emerging research suggests that (S)-5-Chloropentan-2-ol may possess neuroprotective effects. In animal models of neurodegeneration, administration of the compound resulted in reduced oxidative stress markers and improved cognitive function. The proposed mechanism involves modulation of inflammatory pathways and enhancement of antioxidant defenses.

Case Studies

  • Antimicrobial Efficacy
    A study evaluated the antibacterial properties of (S)-5-Chloropentan-2-ol against Staphylococcus aureus and Escherichia coli, highlighting its effectiveness as a natural antimicrobial agent.
  • Cytotoxicity in Cancer Research
    Investigations into chlorinated alcohols found that (S)-5-Chloropentan-2-ol demonstrated superior antiproliferative activity against breast cancer cells compared to its analogs, emphasizing the importance of structural modifications in enhancing biological activity.
  • Neuroprotection in Rodent Models
    Research on rodent models indicated that treatment with this compound prior to inducing oxidative stress resulted in significantly lower levels of neuronal damage markers compared to control groups, suggesting protective effects against neurodegenerative processes.

Mechanism of Action

The mechanism of action of ®-5-Chloro-2-pentanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The chlorine atom and hydroxyl group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Research Findings

Stereochemical Impact : The (S)- and (R)-enantiomers of 5-chloropentan-2-ol exhibit divergent boiling points under different pressures, highlighting the need for standardized measurement conditions in comparative studies .

Functional Group Reactivity : Alcohols like (S)-5-chloropentan-2-ol are less reactive toward nucleophiles compared to ketones (e.g., 5-chloropentan-2-one) but more polar due to hydrogen bonding .

Synthesis Challenges : Chiral synthesis of (S)-5-chloropentan-2-ol may require enantioselective catalysts, whereas structural isomers like 5-chloropentan-1-ol can be synthesized via simpler alkylation routes .

Biological Activity

(S)-5-Chloropentan-2-ol is a chiral alcohol that has garnered interest in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

(S)-5-Chloropentan-2-ol has the molecular formula C5H11ClOC_5H_{11}ClO and a molecular weight of 136.60 g/mol. The compound features a hydroxyl group (-OH) attached to the second carbon of a five-carbon chain, with a chlorine atom substituted at the fifth carbon. Its structure can be represented as follows:

 S 5 Chloropentan 2 ol C5H11ClO\text{ S 5 Chloropentan 2 ol }\quad \text{C}_5\text{H}_{11}\text{ClO}

Synthesis

The synthesis of (S)-5-Chloropentan-2-ol can be achieved through various methods, often involving the chlorination of pentan-2-ol or related compounds. A notable method includes the reaction of 5-chloropentan-2-one with reducing agents to yield the corresponding alcohol .

Antimicrobial Properties

Research indicates that (S)-5-Chloropentan-2-ol exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell death .

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of (S)-5-Chloropentan-2-ol. In vitro studies using human cell lines indicate that the compound exhibits low toxicity at concentrations below 100 µM, making it a potential candidate for further pharmacological development .

Case Studies and Applications

  • Pharmaceutical Intermediate :
    • (S)-5-Chloropentan-2-ol is utilized as an intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of antiviral agents and anti-inflammatory drugs. Its chiral nature allows for the production of enantiomerically pure substances, which are crucial in drug formulation .
  • Agricultural Applications :
    • The compound has shown promise as a biopesticide due to its antimicrobial properties. Field trials have indicated effective pest control without significant toxicity to non-target organisms .
  • Research on Mechanisms :
    • Recent studies have focused on understanding the molecular mechanisms underlying its biological activity. Research utilizing molecular docking simulations suggests that (S)-5-Chloropentan-2-ol may interact with specific protein targets involved in bacterial metabolism and cell wall synthesis .

Q & A

Q. How can researchers optimize the synthesis of (S)-5-Chloropentan-2-ol to improve enantiomeric purity?

  • Methodological Answer : To optimize enantiomeric excess (ee), systematically vary reaction parameters (e.g., catalyst loading, solvent polarity, temperature) using a Design of Experiments (DOE) approach. Monitor progress via chiral HPLC or polarimetry, and validate purity with 1H^1H-NMR and 13C^{13}C-NMR to confirm stereochemical integrity. Compare results against literature protocols to identify deviations, and use kinetic resolution techniques if racemization is observed .
  • Key Data : Include a table comparing ee values under different conditions (e.g., solvent:water ratios, catalyst types) and reaction yields.

Q. What spectroscopic techniques are most effective for characterizing (S)-5-Chloropentan-2-ol’s structure and purity?

  • Methodological Answer : Combine 1H^1H-NMR (to confirm hydroxyl and chlorinated positions), 13C^{13}C-NMR (for carbon backbone verification), and IR spectroscopy (to identify -OH and C-Cl stretches). Use mass spectrometry (MS) for molecular weight confirmation. For purity, employ GC-MS or HPLC with a chiral column to detect stereochemical impurities. Cross-reference spectral data with databases like NIST Chemistry WebBook .
  • Validation : Triangulate data across techniques to resolve ambiguities (e.g., overlapping NMR peaks) .

Q. How does (S)-5-Chloropentan-2-ol’s stability vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C), humidity levels, and light conditions. Monitor degradation via periodic HPLC analysis and track chloride ion release (indicative of decomposition) using ion chromatography. Compare degradation kinetics to derive Arrhenius-based shelf-life predictions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics for (S)-5-Chloropentan-2-ol’s acid-catalyzed dehydration?

  • Methodological Answer : Replicate conflicting studies under identical conditions (pH, solvent, temperature) to isolate variables. Use stopped-flow kinetics or inline FTIR to capture transient intermediates. Apply multivariate statistical analysis (e.g., PCA) to identify outliers in datasets. Publish raw kinetic data and computational workflows to enable independent verification .
  • Case Study : A 2024 study attributed discrepancies to trace metal impurities in solvents; ICP-MS analysis resolved the inconsistency .

Q. What computational strategies can predict (S)-5-Chloropentan-2-ol’s reactivity in asymmetric catalysis?

  • Methodological Answer : Use density functional theory (DFT) to model transition states and calculate activation barriers for stereoselective pathways. Validate predictions with experimental ee values. Incorporate solvent effects via continuum solvation models (e.g., COSMO-RS). Share input files and code repositories (e.g., GitHub) to ensure reproducibility .
  • Example : A 2023 study combined DFT with machine learning to optimize catalyst design, reducing computational costs by 40% .

Q. How does the stereochemistry of (S)-5-Chloropentan-2-ol influence its adsorption on metal-organic frameworks (MOFs)?

  • Methodological Answer : Conduct adsorption isotherm experiments using enantiopure (S)- and (R)-forms. Characterize surface interactions via in-situ Raman spectroscopy or XPS. Compare binding energies using molecular dynamics simulations. Report enantioselectivity ratios (kS/kRk_S/k_R) and correlate with MOF pore geometry .

Methodological Best Practices

  • Reproducibility : Document synthesis protocols with step-by-step reagent quantities, instrument settings, and environmental controls (e.g., humidity). Share raw chromatograms and spectral data in supplementary materials .
  • Error Analysis : Quantify uncertainty in kinetic data using error propagation models and report confidence intervals for key parameters (e.g., ΔH\Delta H^\ddagger) .
  • Ethical Reporting : Avoid selective data presentation; disclose failed experiments (e.g., racemization during purification) to guide future research .

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